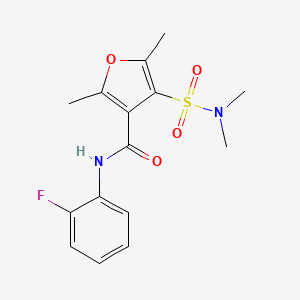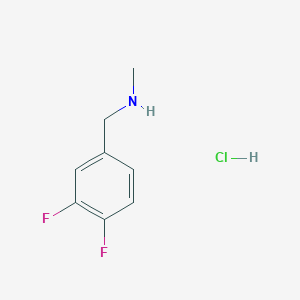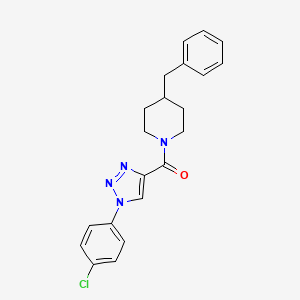
4-(N,N-dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide, also known as DDCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DDCF has been found to exhibit various biochemical and physiological effects, making it an important tool for studying different biological processes.
Aplicaciones Científicas De Investigación
Electrochromic and Electrofluorescent Materials
Research on electrochromic and electrofluorescent materials, such as the study conducted by Sun et al. (2016), explores the development of polyamides with bis(diphenylamino)-fluorene units. These materials exhibit reversible electrochromic characteristics and strong fluorescence, which could be modulated by electrochemical redox processes. Such properties suggest potential applications in smart windows, displays, and sensors (Sun et al., 2016).
Luminescence Studies
In another study, Sun et al. (2012) reported on carboxylate-assisted ethylamide metal–organic frameworks with significant luminescence properties. The frameworks' luminescence and thermostability were thoroughly explored, indicating their potential for use in luminescent materials or sensors (Sun et al., 2012).
High-Performance Polyamides
Research on aromatic polyamides bearing ether and isopropylidene links, like the work by Hsiao and Yu (1996), focuses on synthesizing polymers with high thermal stability and solubility in polar solvents. These polyamides could have applications in advanced materials requiring high thermal resistance and mechanical strength (Hsiao & Yu, 1996).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, such as those explored by Ghorab et al. (2017), often lead to the discovery of materials with unique properties, including antimicrobial activities. Such research can pave the way for the development of new pharmaceuticals or materials with built-in antimicrobial properties (Ghorab et al., 2017).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4S/c1-9-13(14(10(2)22-9)23(20,21)18(3)4)15(19)17-12-8-6-5-7-11(12)16/h5-8H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWZTICWGIEOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)
![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

methane](/img/structure/B2505813.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)
![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)


![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)
![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)